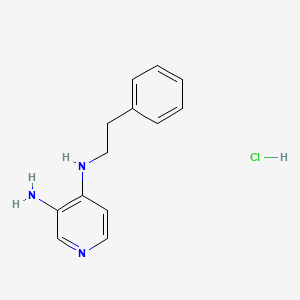

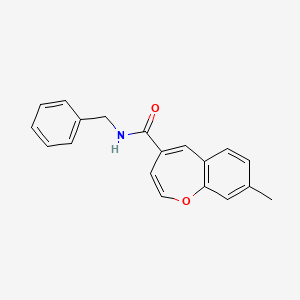

![molecular formula C10H14N2O5 B2830693 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid CAS No. 1892520-53-4](/img/structure/B2830693.png)

3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . It has a molecular weight of 273.29 . The compound is stored at 4°C and is available in powder form .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) . This indicates that the compound contains 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4°C . It has a molecular weight of 273.29 .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing various organic compounds, including amino acids and their derivatives, employing 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid or related structures as key intermediates or reactants. These synthetic pathways are critical for the creation of molecules with potential pharmaceutical and biochemical applications.

For example, a study detailed the synthesis of tert-alkyl amino hydroxy carboxylic esters via an oxazolone-mediated ene-type reaction, showcasing the versatility of oxazolone derivatives in organic synthesis (Mosey et al., 2008). Another research effort described the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, emphasizing the compound's role in creating optically pure substances (Magata et al., 2017).

Advancements in Organic Chemistry

Research in organic chemistry has leveraged compounds like this compound to explore new synthetic routes and mechanisms. Studies have focused on the development of novel electrophilic building blocks, showcasing the compound's role in facilitating the synthesis of enantiomerically pure compounds, which are crucial for pharmaceutical development (Zimmermann & Seebach, 1987).

Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents represents a significant application area. A study highlighted the creation of a series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines, underlining the potential of these compounds in medicinal chemistry (Kumar et al., 2009).

Antimicrobial Applications

Poly(oxazoline)s with terminal quaternary ammonium groups have been synthesized, demonstrating the antimicrobial potential toward bacteria like Staphylococcus aureus. This research showcases the biomedical applications of oxazoline derivatives in creating materials with inherent antimicrobial properties (Waschinski & Tiller, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The compound “3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid” contains a tert-butyloxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis, particularly for amines . This suggests that the primary target of this compound could be amines in biological systems.

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines during synthesis. The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amines to interact with other compounds in the system.

Result of Action

The primary result of the action of this compound is the protection of amines during synthesis. This can prevent unwanted reactions involving the amines, thereby increasing the efficiency and specificity of the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the addition and removal of the BOC group occur under specific conditions of temperature and pH . Furthermore, the compound’s stability and efficacy could be affected by factors such as the presence of other reactive compounds in the environment.

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-6(8(13)14)5-16-12-7/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADBPVFFHZXHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NOC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892520-53-4 |

Source

|

| Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)

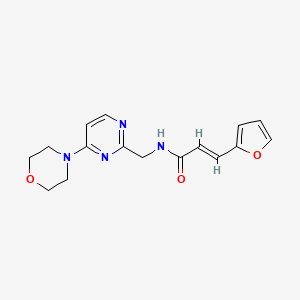

![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

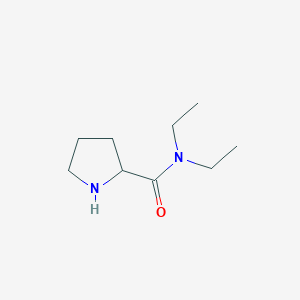

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)

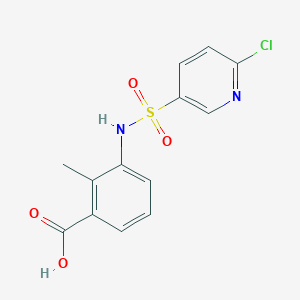

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)

![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)